molecular formula C19H19N3O2S2 B11133554 3-{4-[3-(Piperidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}pyridine

3-{4-[3-(Piperidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}pyridine

Cat. No.: B11133554
M. Wt: 385.5 g/mol
InChI Key: VLWIDPJPICFRHR-UHFFFAOYSA-N
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Description

3-{4-[3-(Piperidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}pyridine is a complex organic compound that features a unique combination of functional groups, including a piperidine ring, a sulfonyl group, a thiazole ring, and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design and development.

Preparation Methods

The synthesis of 3-{4-[3-(Piperidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}pyridine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidin-1-ylsulfonyl Intermediate: The starting material, 4-(piperidin-1-ylsulfonyl)aniline, is prepared by reacting piperidine with sulfonyl chloride in the presence of a base such as triethylamine.

    Thiazole Ring Formation: The intermediate is then reacted with a thioamide and an α-haloketone to form the thiazole ring through a cyclization reaction.

    Pyridine Ring Introduction: Finally, the thiazole intermediate is coupled with a pyridine derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to yield the target compound.

Industrial production methods may involve optimization of these steps to improve yield, purity, and scalability, often using automated synthesis equipment and continuous flow reactors.

Chemical Reactions Analysis

3-{4-[3-(Piperidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.

    Coupling Reactions: The compound can participate in various coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.

Scientific Research Applications

3-{4-[3-(Piperidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}pyridine has a wide range of applications in scientific research:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets, including enzymes and receptors.

    Biological Studies: It is used in studies to understand its effects on cellular processes, such as cell cycle regulation and apoptosis.

    Chemical Biology: The compound serves as a tool to probe biological pathways and mechanisms, particularly those involving sulfonyl and thiazole functionalities.

    Industrial Applications: It is explored for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-{4-[3-(Piperidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

3-{4-[3-(Piperidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}pyridine can be compared with other similar compounds, such as:

    3-(Piperidin-1-ylsulfonyl)phenylboronic acid: This compound shares the piperidin-1-ylsulfonyl group but differs in the presence of a boronic acid moiety instead of the thiazole and pyridine rings.

    3-(Piperidin-1-ylsulfonyl)pyridine: This compound lacks the thiazole ring and has a simpler structure, making it less versatile in terms of chemical reactivity and biological activity.

    5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione: This compound features a trifluoromethyl group and an indoline-2,3-dione moiety, offering different chemical and biological properties.

The uniqueness of this compound lies in its combination of functional groups, which confer a distinct set of chemical reactivities and biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H19N3O2S2

Molecular Weight

385.5 g/mol

IUPAC Name

4-(3-piperidin-1-ylsulfonylphenyl)-2-pyridin-3-yl-1,3-thiazole

InChI

InChI=1S/C19H19N3O2S2/c23-26(24,22-10-2-1-3-11-22)17-8-4-6-15(12-17)18-14-25-19(21-18)16-7-5-9-20-13-16/h4-9,12-14H,1-3,10-11H2

InChI Key

VLWIDPJPICFRHR-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C3=CSC(=N3)C4=CN=CC=C4

Origin of Product

United States

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